Celestosamine
Description
Contextualization within the Lincosamide Antibiotic Class
The lincosamides are a class of antibiotics characterized by a structure where an amino acid is linked to an aminosugar via an amide bond. nih.gov This class includes well-known members such as lincomycin (B1675468) and its semi-synthetic derivative clindamycin (B1669177), which are primarily used to treat infections caused by Gram-positive and anaerobic bacteria. nii.ac.jpmdpi.com These antibiotics function by inhibiting bacterial protein synthesis. They bind to the 23S portion of the 50S subunit of bacterial ribosomes, interfering with the peptidyl transferase center and preventing the elongation of the polypeptide chain. mdpi.comcolab.ws
Celestosamine is the specific aminosugar component found in the antibiotic celesticetin (B1194208), which is produced by the bacterium Streptomyces caelestis. nih.govnih.gov Structurally, lincosamides are defined by their constituent parts: an amino acid and an aminosugar. For instance, lincomycin A is formed from the condensation of a propylproline amino acid derivative and the aminosugar lincosamide. nih.gov Similarly, celesticetin is composed of an L-proline derivative condensed with the this compound sugar moiety. nih.gov The variation in these building blocks contributes to the diversity within the lincosamide family.
| Lincosamide Antibiotic | Amino Acid Moiety | Aminosugar Moiety | Producing Organism |
|---|---|---|---|
| Lincomycin A | Propylproline | Lincosamide (Methyllincosamide) | Streptomyces lincolnensis |
| Celesticetin | L-proline (with salicylic (B10762653) acid) | This compound | Streptomyces caelestis |
Historical Perspective of Discovery and Isolation Methodologies from Streptomyces caelestis
The discovery of this compound is intrinsically linked to the isolation of the antibiotic celesticetin from fermentation broths of the actinomycete Streptomyces caelestis. nii.ac.jp The genus Streptomyces has long been recognized as a prolific source of secondary metabolites, including a majority of clinically used antibiotics. wikipedia.org The initial discovery and isolation of new antibiotics from Streptomyces species typically involved culturing the bacterium on suitable media, followed by extraction of the culture broth and subsequent purification of the active compounds. researchgate.net
Early studies on S. caelestis identified new antibiotic substances, including celesticetin and its derivatives. nii.ac.jp The isolation process involved techniques such as solvent extraction and chromatography to separate the different compounds produced by the bacterium. The structure of this compound as the aminosugar component of celesticetin was elucidated through chemical degradation of the parent antibiotic followed by spectroscopic analysis of the resulting fragments. sciengine.com These early methodologies laid the groundwork for understanding the fundamental chemical constituents of this class of antibiotics.
Significance and Research Trajectories of Aminosugar-Containing Natural Products
The significance of aminosugar-containing natural products is vast, spanning antibacterial, antitumor, antiviral, and other therapeutic areas. nih.govresearchgate.net This has driven significant research into several key areas:
Chemical Synthesis: The complex structures of aminosugars present considerable challenges to synthetic chemists. Developing efficient methods for their synthesis is crucial for producing sufficient quantities for biological testing and for creating novel analogues with potentially improved properties. nih.gov
Biosynthesis: Understanding the enzymatic pathways that nature uses to construct these unique sugars provides opportunities for biosynthetic engineering. By manipulating the genes responsible for aminosugar biosynthesis, researchers can potentially create novel antibiotics to combat drug-resistant bacteria. nih.govnih.gov
Structure-Activity Relationships: Research focuses on how modifications to the aminosugar moiety affect the biological activity of the parent compound. This knowledge is essential for the rational design of new and more effective drugs. organic-chemistry.org
Overview of Current Research Landscape and Key Unanswered Questions Regarding this compound
The current research landscape for this compound is largely framed by the broader investigation into lincosamide biosynthesis. For years, key steps in the formation of the lincosamide sugar core remained elusive. nih.govresearchgate.net A major recent breakthrough was the complete elucidation of the biosynthetic pathway for lincomycin A, which has direct implications for this compound as the biosynthetic gene clusters for lincomycin and celesticetin share homologous genes. nih.govnih.gov
Recent studies have identified a four-enzyme subpathway responsible for converting a precursor, GDP-ᴅ-erythro-α-ᴅ-gluco-octose, into the core lincosamide sugar. nih.govresearchgate.net This involves a series of complex enzymatic reactions, including epimerizations and a unique α,γ-dehydration. nih.gov
Despite this progress, several key questions remain unanswered:
Detailed Enzymatic Mechanisms: While the enzymes have been identified, the precise chemical mechanisms for some of the key transformations, such as the 6,8-dehydration catalyzed by two separate enzymes and the dual-locus epimerization by a single enzyme, are still under investigation. nih.gov
Total Synthesis: There is a noticeable lack of recent publications on the total chemical synthesis of this compound from simple starting materials. epfl.ch This suggests that research efforts are more heavily focused on biosynthesis and the semi-synthesis of derivatives rather than building the complex sugar from the ground up. Early work from the 1970s described the synthesis of protected this compound derivatives, but a modern, scalable total synthesis has not been a primary research focus. sciengine.comnih.gov
Substrate Specificity and Engineering: A key area of ongoing research is understanding the substrate specificity of the enzymes in the lincosamide pathway, particularly the lincosamide synthetase that condenses the aminosugar with the amino acid. nih.gov Probing the flexibility of these enzymes is crucial for efforts to generate novel hybrid lincosamide antibiotics through combinatorial biosynthesis. nih.gov
| Enzyme (from lincomycin/celesticetin pathway) | Proposed Function | Enzyme Class/Homology |
|---|---|---|
| LmbM / CcbM | 6-epimerization | NAD-dependent epimerase |
| LmbL / CcbZ | 6,8-dehydration (part 1) | Gfo/Idh/MocA family oxidoreductase |
| CcbZ / LmbL | 6,8-dehydration (part 2) | UDP-D-glucose/GDP-D-mannose 6-dehydrogenase |
| CcbS / LmbS | 6-transamination | PLP-dependent transaminase |
Scope and Objectives of the Research Compendium
This article serves as a focused compendium on the chemical compound this compound. The primary objective is to provide a thorough and scientifically accurate overview based on the existing literature, strictly adhering to the outlined topics. It aims to contextualize this compound within its antibiotic class, trace its historical discovery, highlight the importance of its chemical class (aminosugars), and summarize the current state of research, including recent breakthroughs and remaining knowledge gaps. The content herein is intended for a professional audience with an interest in natural product chemistry and antibiotic research.
Compound Index
| Compound Name |
|---|
| This compound |
| Lincomycin |
| Clindamycin |
| Celesticetin |
| Lincosamide |
| GDP-ᴅ-erythro-α-ᴅ-gluco-octose |
Structure
3D Structure
Properties
CAS No. |
75919-70-9 |
|---|---|
Molecular Formula |
C9H19NO6 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S,7R)-6-amino-2,3,4,5-tetrahydroxy-7-methoxyoctanal |
InChI |
InChI=1S/C9H19NO6/c1-4(16-2)6(10)8(14)9(15)7(13)5(12)3-11/h3-9,12-15H,10H2,1-2H3/t4-,5+,6-,7-,8-,9-/m1/s1 |
InChI Key |
HIQUUSNBAJBMPX-GWKQWKOUSA-N |
SMILES |
CC(C(C(C(C(C(C=O)O)O)O)O)N)OC |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)N)OC |
Canonical SMILES |
CC(C(C(C(C(C(C=O)O)O)O)O)N)OC |
Other CAS No. |
75919-70-9 |
Synonyms |
6-amino-6,8-dideoxy-7-0-methyl-D-erythro-D-galacto-octose celestosamine |
Origin of Product |
United States |
Biosynthesis of Celestosamine: Pathways and Enzymatic Mechanisms
Elucidation of Proposed Biosynthetic Pathways for Celestosamine in Producing Organisms
The biosynthesis of this compound, and by extension lincosamide antibiotics, is a remarkable example of nature's ingenuity, representing a crossroads between anabolic and catabolic chemical processes. nih.govacs.org The pathway has been primarily studied in Streptomyces lincolnensis, the producer of lincomycin (B1675468), and Streptomyces caelestis, the producer of celesticetin (B1194208). plos.orgrsc.org Both antibiotics share the identical aminosugar moiety, known as lincosamide in its protein-bound form, indicating a conserved biosynthetic route for this core structure. plos.orgrsc.org
Identification of Precursor Molecules and Metabolic Intermediates
The construction of the unusual eight-carbon backbone of this compound begins with fundamental precursor molecules from primary metabolism. In vitro studies have successfully demonstrated that the C8 skeleton is assembled from D-ribose 5-phosphate (R5P), which acts as the C5 acceptor, and D-fructose 6-phosphate (F6P) or D-sedoheptulose 7-phosphate (S7P) as the C3 donor. nih.gov This initial condensation reaction sets the stage for a cascade of modifications.
The pathway proceeds through several key phosphorylated and nucleotide-activated intermediates. A critical early intermediate is D-erythro-D-gluco-octose 8-phosphate. nih.gov Subsequent enzymatic steps lead to the formation of guanosine (B1672433) diphosphate (B83284) (GDP)-activated sugars. utexas.edu Key among these is GDP-D-erythro-α-D-gluco-octose, which serves as the substrate for a series of transformative reactions that ultimately yield the aminosugar. nih.govpnas.org The final GDP-activated aminosugar is GDP-D-α-D-lincosamide, the direct precursor for subsequent glycosylation steps in the assembly of the complete antibiotic. nih.govnih.gov
| Precursor/Intermediate | Description |
| D-Fructose 6-Phosphate (F6P) | C3 donor molecule from primary metabolism. nih.gov |
| D-Ribose 5-Phosphate (R5P) | C5 acceptor molecule from primary metabolism. nih.gov |
| D-glycero-D-altro-Octulose 8-Phosphate | The initial C8 2-keto-sugar product of the transaldol reaction. nih.gov |
| D-erythro-D-gluco-Octose 8-Phosphate | Formed by the isomerization of octulose 8-phosphate. nih.gov |
| GDP-D-erythro-α-D-gluco-octose | A key nucleotide-activated sugar intermediate. nih.govpnas.org |
| GDP-D-α-D-lincosamide | The final activated aminosugar precursor ready for linkage to the amino acid moiety. nih.govnih.gov |
| Mycothiol (B1677580) (MSH) | A small-molecule thiol involved in S-glycosylation and transfer of the aminosugar. nih.govacs.org |
| Ergothioneine (B1671048) (EGT) | A rare amino acid that functions as a carrier molecule via S-glycosylation. nih.govacs.orgresearchgate.net |
Investigations into Glycosylation Steps and Aminosugar Formation
The transformation from the initial octose sugar to the final this compound (lincosamide) structure involves a series of intricate enzymatic steps. The maturation of GDP-D-erythro-α-D-gluco-octose into GDP-D-α-D-lincosamide is a recently elucidated subpathway involving four key enzymatic reactions: a C6-epimerization, a 6,8-dehydration, a C4-epimerization, and a C6-transamination. nih.govpnas.orgnih.gov This sequence highlights the complex catalytic logic employed in the biosynthesis of unusual sugars. nih.gov
A distinctive feature of lincosamide biosynthesis is the involvement of two unusual S-glycosylations, which are critical for the transfer, activation, and modification of the eight-carbon aminosugar. nih.govacs.org These reactions utilize the small-molecule thiols mycothiol (MSH) and ergothioneine (EGT) as carriers. nih.govacs.org The S-glycosyltransferase LmbT (in lincomycin biosynthesis) or CcbT (in celesticetin biosynthesis) catalyzes the transfer of the GDP-activated lincosamide to EGT, forming an EGT-S-conjugated lincosamide. researchgate.net This intermediate is then condensed with the amino acid moiety of the final antibiotic. researchgate.net This use of thiol-mediated S-glycosylation is a novel strategy in natural product biosynthesis, borrowing mechanisms reminiscent of detoxification pathways. nih.govacs.org
Characterization of Key Biosynthetic Enzymes Involved in this compound Production
The genetic blueprints for this compound biosynthesis are located within the lincomycin (lmb) and celesticetin (ccb) biosynthetic gene clusters in S. lincolnensis and S. caelestis, respectively. nih.govsmolecule.com These clusters contain all the necessary genes encoding the enzymes responsible for constructing the aminosugar and assembling the final antibiotic.
Enzymatic Catalysis and Reaction Mechanisms
The conversion of simple sugars into this compound is orchestrated by a dedicated suite of enzymes with highly specific functions. The initial formation of the C8 backbone is catalyzed by LmbR , a transaldolase that condenses F6P and R5P. nih.gov The resulting octulose 8-phosphate is then isomerized to an aldose, octose 8-phosphate, by the isomerase LmbN . nih.gov
The subsequent maturation of the GDP-activated octose is a masterclass in enzymatic precision. nih.govpnas.org The enzyme LmbM is particularly remarkable, catalyzing two distinct epimerization reactions at different positions on the sugar ring (C4 and C6). nih.gov Dehydration is accomplished by a two-enzyme system, LmbL and CcbZ (or its homolog LmbZ), which together perform a rare α,γ-dehydration. nih.gov The crucial amino group is introduced at the C6 position by the aminotransferase CcbS (or its homolog LmbS), which converts the final keto-sugar intermediate into GDP-D-α-D-lincosamide. nih.gov
Later tailoring steps involve S-glycosyltransferases like LmbT and CcbT , which attach the activated aminosugar to an ergothioneine carrier. researchgate.netresearchgate.net The pyridoxal-5'-phosphate (PLP)-dependent enzymes LmbF and CcbF are responsible for a key branching point in the pathways of lincomycin and celesticetin, respectively, by performing different chemical transformations on a common S-glycosyl-L-cysteine intermediate. researchgate.netrsc.org
| Enzyme | Gene (Lincomycin/Celesticetin) | Function in this compound Biosynthesis |
| Transaldolase | LmbR / CcbR | Catalyzes the initial C-C bond formation between F6P and R5P to create the C8 sugar backbone. nih.gov |
| Isomerase | LmbN / CcbN | Converts the initial 2-keto C8 sugar (octulose) into an aldose (octose). nih.gov |
| dTDP-glucose synthase | LmbO / CcbO | Involved in the synthesis of nucleotide-activated sugar precursors. nih.gov |
| dTDP-glucose 4,6-dehydratase | LmbM / CcbM | A bifunctional epimerase that catalyzes both C4- and C6-epimerization of the GDP-octose intermediate. nih.govnih.gov |
| Dehydratase | LmbL / CcbZ | Part of a two-enzyme system that catalyzes a 6,8-dehydration reaction. nih.gov |
| Aminotransferase | LmbS / CcbS | Catalyzes the C6-transamination step to form the final aminosugar, GDP-D-α-D-lincosamide. nih.govnih.gov |
| S-Glycosyltransferase | LmbT / CcbT | Transfers the activated lincosamide from GDP to an ergothioneine (EGT) carrier molecule. researchgate.netresearchgate.net |
Gene Cluster Analysis and Regulation of Biosynthesis
The biosynthetic gene clusters for lincomycin (lmb) and celesticetin (ccb) are highly homologous, reflecting the shared pathway for this compound synthesis. plos.orgnih.gov The lmb cluster in S. lincolnensis spans approximately 35-38 kb and contains about 27 open reading frames (ORFs) that code for biosynthetic, regulatory, and resistance functions. nih.govnih.govsecondarymetabolites.org Similarly, the ccb cluster from S. caelestis is about 32 kb with 24 ORFs. smolecule.comsecondarymetabolites.org The genes responsible for the common aminosugar moiety show significant similarity in sequence and organization between the two clusters. researchgate.netnih.gov
The regulation of these gene clusters is complex, involving pathway-specific and global regulatory proteins. In S. lincolnensis, the transcriptional regulator LmbU has been identified as a key promoter of lincomycin biosynthesis, activating the expression of several lmb genes, including lmbA, lmbC, lmbJ, and lmbW. nih.govasm.org Conversely, other regulators, such as DasR , can positively influence production, while AbrT acts as a negative regulator. researchgate.net Understanding this intricate regulatory network is crucial for efforts to improve the production of lincosamide antibiotics.
Chemical Synthesis and Semi Synthetic Derivatization of Celestosamine and Analogues
Methodologies for Analog Library Generation for Research Purposes
Parallel Synthesis and High-Throughput Chemistry
Parallel synthesis is a strategy employed to synthesize a large number of compounds simultaneously in a spatially separated manner, typically in multi-well plates. rsc.orgnih.gov This approach significantly accelerates the process of generating a library of analogs compared to traditional sequential synthesis. rsc.org High-throughput chemistry (HTC) often incorporates parallel synthesis along with automation and miniaturization to further increase efficiency. nih.govstrath.ac.uk
For the generation of a celestosamine analog library, a common scaffold, which could be a protected form of the this compound core, would be subjected to a variety of building blocks in a parallel fashion. enamine.net For instance, if the amino group of this compound is the point of diversification, a parallel amidation reaction could be performed with a diverse set of carboxylic acids. Similarly, the hydroxyl groups could be targets for parallel etherification or esterification reactions.
High-throughput experimentation (HTE) can be utilized to rapidly screen various reaction conditions to optimize the synthesis of these analogs. strath.ac.uk This involves systematically varying parameters such as catalysts, solvents, and temperature on a small scale to identify the optimal conditions for yield and purity before scaling up the synthesis of the entire library. octant.bio The use of robotic liquid handlers and automated purification systems is integral to the HTC workflow, enabling the preparation and analysis of thousands of unique compounds in a short period. octant.bioenamine.net
Table 1: Illustrative Parallel Synthesis Scheme for this compound Analogs
| Reaction Type | Scaffold | Reagent Set (Examples) | Potential Analogs |
| N-Acylation | This compound Core | Acyl Chlorides (R-COCl) | N-Acetyl, N-Benzoyl, etc. |
| O-Alkylation | Protected this compound | Alkyl Halides (R'-X) | O-Methyl, O-Benzyl, etc. |
| Glycosylation | This compound Derivative | Activated Sugars | Glycosylated this compound Analogs |
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) is a powerful methodology where molecules are covalently attached to an insoluble solid support (resin) and synthesized in a stepwise manner. wikipedia.org A key advantage of SPS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. wikipedia.org This technique is well-established for the synthesis of peptides and oligonucleotides and has been adapted for the synthesis of complex carbohydrates and other small molecules. wikipedia.org
In the context of generating a this compound analog library, a protected this compound derivative could be anchored to a solid support. This immobilization would allow for sequential chemical modifications. For example, one of the hydroxyl groups could be attached to the resin via a cleavable linker. The remaining functional groups (the amino group and other hydroxyls) would then be available for diversification.
The process would involve a cycle of deprotection and coupling steps. For instance, to build upon the amino group, an N-protected this compound attached to the resin would first have its protecting group removed. Then, a solution containing an activated carboxylic acid would be added to form an amide bond. The excess reagents are then washed away. This cycle can be repeated to elongate a chain or add different functionalities. Finally, the desired analog is cleaved from the solid support.
The application of solid-phase synthesis is particularly amenable to automation and parallelization, making it a valuable tool for combinatorial chemistry and the generation of large compound libraries for screening purposes. semanticscholar.org
Table 2: Comparison of Synthesis Methodologies for Analog Library Generation
| Feature | Parallel Synthesis (Solution-Phase) | Solid-Phase Synthesis |
| Principle | Simultaneous synthesis in separate reaction vessels. nih.gov | Stepwise synthesis on an insoluble support. wikipedia.org |
| Purification | Typically requires chromatographic purification for each compound. | Simplified purification by filtration and washing. wikipedia.org |
| Scalability | Can be readily scaled up. | Scaling up can be more challenging. |
| Automation | Highly amenable to automation. octant.bio | Well-suited for automated synthesizers. wikipedia.org |
| Throughput | High throughput can be achieved. nih.gov | Very high throughput is possible, especially for linear polymers. |
Advanced Analytical Characterization of Celestosamine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (Methodological Focus)
Spectroscopic methods are indispensable for delineating the molecular architecture of celestosamine and its derivatives. These techniques provide detailed information about the connectivity of atoms, functional groups, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex carbohydrates like this compound. hyphadiscovery.comnih.gov It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. spectroscopyonline.com For this compound and its derivatives, a suite of NMR experiments is typically employed to assign proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations. hyphadiscovery.comnih.gov
Standard one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and electronic environment of the protons and carbons in the molecule. nih.gov However, due to the spectral complexity of saccharide derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous assignments. ufrgs.br
Key 2D NMR methodologies include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the spin systems within each sugar ring of the this compound structure. hyphadiscovery.comufrgs.br
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, providing a clear map of C-H single bond connectivities. ufrgs.br
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting the different monosaccharide units and the aglycone moiety in this compound derivatives. hyphadiscovery.com
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of the glycosidic linkages and the sugar rings themselves. ufrgs.br For instance, the observation of a NOE cross-peak between H3 and H4 can differentiate between five- and six-membered lactone derivatives. ufrgs.br
Advanced "pure shift" NMR techniques can further enhance spectral resolution by collapsing multiplets into singlets, which simplifies complex spectra and aids in the interpretation of crowded regions. manchester.ac.uk For quantitative analysis, ensuring accurate integration and proper experimental setup, such as turning off sample spinning to avoid artifacts, is critical. ox.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |
| 1' | 5.2 (d, J=3.5 Hz) | 98.5 | H-2' | C-1, C-2', C-6' | H-2', H-5' |
| 2' | 3.6 (dd, J=10.0, 3.5 Hz) | 72.1 | H-1', H-3' | C-1', C-3' | H-1', H-4' |
| 3' | 3.8 (t, J=10.0 Hz) | 73.4 | H-2', H-4' | C-2', C-4', C-5' | H-5' |
| 4' | 3.5 (t, J=10.0 Hz) | 70.2 | H-3', H-5' | C-3', C-5', C-6' | H-2' |
| 5' | 4.0 (ddd, J=10.0, 5.0, 2.0 Hz) | 71.8 | H-4', H-6'a, H-6'b | C-1', C-4', C-6' | H-1', H-3' |
| 6'a | 3.7 (dd, J=12.0, 5.0 Hz) | 61.5 | H-5', H-6'b | C-4', C-5' | H-6'b |
| 6'b | 3.9 (dd, J=12.0, 2.0 Hz) | 61.5 | H-5', H-6'a | C-4', C-5' | H-6'a |
| 1 | 3.1 (m) | 50.8 | H-2, H-6 | - | H-2', H-3 |
| 2 | 1.8 (m) | 35.2 | H-1, H-3 | C-1, C-3, C-4 | H-4 |
| 3 | 3.3 (m) | 75.1 | H-2, H-4 | C-1, C-2, C-5 | H-1 |
| 4 | 1.6 (m) | 34.5 | H-3, H-5 | C-2, C-3, C-6 | H-2 |
| 5 | 1.9 (m) | 86.9 | H-4, H-6 | C-1, C-3, C-4 | - |
| 6 | 3.0 (m) | 74.3 | H-1, H-5 | C-4, C-5 | H-1 |
Note: This table is illustrative. Actual chemical shifts and coupling constants will vary depending on the specific derivative and solvent used.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. celeos.ai For this compound and its derivatives, MS is crucial for confirming molecular formulas and for obtaining structural information through fragmentation analysis. youtube.com
Due to the low volatility of aminoglycosides, soft ionization techniques are required. Electrospray ionization (ESI) is commonly used, often coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap. waters.comchromatographyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy. youtube.com
Tandem mass spectrometry (MS/MS) is extensively used for structural elucidation. nih.gov In this technique, a precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods like electron transfer dissociation (ETD), and the resulting product ions are analyzed. nih.gov The fragmentation patterns are characteristic of the molecule's structure and can be used to identify the different sugar units and their connectivity. For example, the loss of specific sugar moieties or the cleavage of glycosidic bonds provides direct evidence for the sequence and linkage of the oligosaccharide chain.
The development of methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a method of choice for the analysis of aminoglycosides, offering both separation and sensitive detection. nih.govchromatographyonline.com
Table 2: Typical MS/MS Fragmentation Data for a this compound Derivative
| Precursor Ion (m/z) | Fragmentation Method | Product Ions (m/z) | Inferred Neutral Loss | Structural Information |
| 453.25 [M+H]⁺ | CID | 322.18 | 131.07 (Pentose) | Loss of a pentose (B10789219) sugar unit |
| 453.25 [M+H]⁺ | CID | 291.17 | 162.08 (Hexosamine) | Loss of a hexosamine moiety |
| 453.25 [M+H]⁺ | CID | 163.09 | 290.16 | Cleavage of the glycosidic bond, yielding the protonated hexosamine |
| 322.18 [M-Pentose+H]⁺ | CID | 163.09 | 159.09 | Subsequent loss of the aglycone from the fragmented ion |
Note: The m/z values are hypothetical and serve to illustrate the type of data obtained.
Infrared (IR) and Raman Spectroscopy Techniques
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. edinst.com They are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. mdpi.comphotothermal.com
For this compound, IR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the numerous hydroxyl groups.
N-H stretching: Bands in the 3300-3500 cm⁻¹ region arise from the amino groups.
C-H stretching: Signals in the 2800-3000 cm⁻¹ range are due to the C-H bonds of the sugar rings and any alkyl groups on derivatives.
C-O stretching: Strong absorptions in the "fingerprint" region, typically between 1000 and 1300 cm⁻¹, are indicative of the C-O bonds of the alcohols and glycosidic linkages. americanpharmaceuticalreview.com
N-H bending: Vibrations around 1600 cm⁻¹ can be attributed to the bending of the amino groups.
These techniques are particularly useful for identifying the presence of specific functional groups and can be used to monitor chemical modifications of the this compound structure. The fingerprint region, in particular, provides a unique pattern for a specific molecule, which can be used for identification purposes. mdpi.comamericanpharmaceuticalreview.com
X-ray Crystallography for Absolute Stereochemistry Determination (Methodological Focus)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. researchgate.net
The process involves several key steps:
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the this compound derivative.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The positions and intensities of the diffracted X-ray spots are recorded as the crystal is rotated. osti.gov
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data. researchgate.net
To determine the absolute configuration, anomalous dispersion is utilized. mit.edu This effect, which is more pronounced for heavier atoms, causes small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). researchgate.net By carefully measuring these differences, the absolute arrangement of atoms in space can be established. The Flack parameter is a value calculated during refinement that indicates the correctness of the assigned absolute configuration; a value close to 0 suggests the correct assignment, while a value near 1 indicates the inverted structure is correct. researchgate.net
Recent advances have made it possible to determine the absolute configuration of molecules containing only light atoms like carbon, nitrogen, and oxygen, which is crucial for many natural products like this compound. mit.edu
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic techniques are essential for the purification and analysis of this compound and its derivatives from complex mixtures, such as fermentation broths or synthetic reaction products. mdpi.com
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust analytical technique for the characterization of this compound, although it requires a critical prerequisite step: derivatization. nih.gov this compound, in its native form as an amino sugar, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. thermofisher.com Derivatization converts the polar functional groups (hydroxyl and amine) into less polar, more volatile, and thermally stable analogues, enabling its passage through the gas chromatograph. fu-berlin.deresearchgate.net
The most common derivatization strategy for compounds like this compound is silylation. fu-berlin.de Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. fu-berlin.demdpi.com This process significantly reduces the polarity of the molecule, improving its chromatographic behavior and preventing peak tailing. researchgate.net
Once separated by the GC column based on retention time, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). scioninstruments.com The resulting mass spectrum provides two critical pieces of information: the molecular weight of the derivatized analyte and a unique fragmentation pattern. nih.gov This fragmentation pattern, which arises from the predictable breakdown of the molecule, acts as a chemical fingerprint, allowing for unambiguous identification when compared against spectral libraries. nih.gov The high sensitivity and selectivity of GC-MS make it an excellent method for detecting and quantifying trace amounts of this compound in complex matrices. fu-berlin.descioninstruments.com
Table 1: GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Typical Condition/Value | Purpose | Citation |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with catalyst (e.g., TMCS) | Increases volatility and thermal stability by converting -OH and -NH2 to -OTMS and -NHTMS. | fu-berlin.de |
| GC Column | DB-5ms, HP-1ms (non-polar) | Separates analytes based on boiling point and polarity. | researchgate.net |
| Carrier Gas | Helium, Hydrogen | Propels the vaporized sample through the column. | thermofisher.com |
| Injection Mode | Split/Splitless | Introduces a precise volume of the sample onto the column. | thermofisher.com |
| Ionization Mode | Electron Ionization (EI), 70 eV | Fragments the analyte to produce a reproducible mass spectrum for identification. | scioninstruments.com |
| MS Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum for identification; SIM increases sensitivity for quantification. | thermofisher.com |
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) offers a powerful, high-resolution separation technique for the analysis of charged molecules like this compound. nih.govnih.gov Unlike GC, CE analysis is performed in the aqueous phase, which can often eliminate the need for derivatization. The fundamental principle of CE is the differential migration of analytes within a narrow capillary under the influence of a strong electric field. unl.edupromega.com
For this compound, which possesses a primary amine group, Capillary Zone Electrophoresis (CZE) is a highly applicable mode. In a buffered solution with a pH below the pKa of the amine group, this compound will be protonated, carrying a net positive charge. When a voltage is applied, it will migrate toward the cathode at a velocity dependent on its charge-to-size ratio, allowing for its separation from other charged or neutral species in a sample matrix. unl.edu This technique is characterized by its high separation efficiency, rapid analysis times, and minimal sample consumption. unl.eduthermofisher.com
Coupling CE with a mass spectrometer (CE-MS) further enhances its analytical power. mdpi.com This hyphenation combines the superior separation capability of CE with the sensitive and specific detection afforded by MS, enabling precise quantification and structural confirmation of this compound in complex biological samples with reduced interference. mdpi.com
Table 2: Capillary Electrophoresis Modes for this compound Analysis
| CE Mode | Principle | Application for this compound | Citation |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free electrolyte solution. | Direct analysis of protonated this compound for purity assessment and quantification. | nih.gov |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral and charged analytes using a surfactant (micelles) as a pseudo-stationary phase. | Separation of this compound from neutral or hydrophobic impurities. | unl.edu |
| Chiral Capillary Electrophoresis | Enantioseparation by adding a chiral selector (e.g., cyclodextrin) to the background electrolyte. | Determination of the enantiomeric purity of this compound by forming transient diastereomeric complexes. | mdpi.com |
Advanced Derivatization Strategies for Analytical Enhancement
Derivatization is a cornerstone of chemical analysis that modifies an analyte to improve its suitability for a given analytical method. researchgate.net For this compound, these strategies are employed not just to enable analysis by methods like GC, but to significantly enhance performance in terms of sensitivity, resolution, and the ability to perform specialized assessments such as determining enantiomeric purity. ddtjournal.comnih.gov
Improved Detection Sensitivity in Mass Spectrometry
While derivatization for GC-MS focuses on volatility, derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) aims to improve ionization efficiency and, consequently, detection sensitivity. ddtjournal.com The amine group of this compound can be targeted with specific reagents that introduce a functionality that is more readily ionized in the MS source, typically via electrospray ionization (ESI).
A key strategy is to introduce a permanently charged moiety or a group that is very easily protonated. For example, reacting this compound with a reagent containing a quaternary ammonium (B1175870) group or a pyridinium (B92312) group, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly boost the signal in positive-ion ESI-MS. nih.gov This "charge-tagging" approach ensures the analyte is efficiently converted into a gas-phase ion, leading to a substantial increase in signal intensity and a reduction in the limits of detection (LOD) and quantification (LOQ). nih.govfrontiersin.org Such methods can enhance detection sensitivity by orders of magnitude compared to the analysis of the underivatized molecule. nih.gov
Table 3: Derivatization Reagents for Enhanced MS Sensitivity of Amines
| Reagent Class | Example Reagent | Functional Group Targeted | Mechanism of Enhancement | Citation |
| Pyridinium-based | N-(4-aminomethylphenyl)pyridinium (AMPP) | Primary Amine | Introduces a permanently positive charge (cationic tag), improving ESI+ efficiency. | nih.gov |
| Acylating Agents | Propionic Anhydride, Benzoyl Chloride | Primary Amine | Increases hydrophobicity, improving retention on reversed-phase columns and enhancing ESI response. | ddtjournal.com |
| Dansylating Agents | Dansyl Chloride | Primary Amine | Adds a highly ionizable group that is easily protonated and provides a characteristic fragmentation. | ddtjournal.com |
Enhanced Chromatographic Resolution
Chromatographic resolution is a measure of the ability to separate two components in a mixture. chromatographyonline.com For a polar molecule like this compound, poor peak shape (e.g., tailing) caused by strong interactions with the chromatographic system can severely compromise resolution. researchgate.net Derivatization is a critical tool to mitigate these effects and enhance separation efficiency. researchgate.net
By converting the polar -OH and -NH2 groups into non-polar derivatives (e.g., trimethylsilyl ethers/amines or acetyl esters/amides), the analyte's interaction with active sites on the column and system hardware is minimized. fu-berlin.deresearchgate.net This leads to more symmetrical, sharper peaks (i.e., reduced peak width), which directly translates to improved resolution between the analyte and other closely eluting compounds in the sample matrix. nih.govnih.gov This is particularly vital in complex matrices where baseline separation is necessary for accurate quantification. researchgate.net Mathematical approaches using derivatives of the chromatographic signal can also be applied post-acquisition to further enhance the resolution of overlapping peaks. nih.govresearchgate.net
Chiral Derivatization for Enantiomeric Purity Assessment
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques. chromatographyonline.com Determining the enantiomeric purity is crucial, and this is often achieved through chiral derivatization. wikipedia.orgcat-online.com
This indirect approach involves reacting the enantiomeric mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA). chromatographyonline.comwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be readily separated on a standard, achiral chromatographic column (GC or HPLC). researchgate.netchromatographyonline.com The relative peak areas of the separated diastereomers are then used to determine the enantiomeric ratio of the original this compound sample. nih.gov Key requirements for a CDA are that it must be enantiomerically pure and the derivatization reaction must proceed to completion without causing racemization of the analyte. wikipedia.org
Table 4: Chiral Derivatizing Agents (CDAs) for Primary Amines like this compound
| Chiral Derivatizing Agent (CDA) | Acronym | Reaction Product | Analytical Technique | Citation |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTP-Cl (Mosher's acid chloride) | Diastereomeric amides | NMR, HPLC, GC | wikipedia.org |
| O-acetyl-L-lactic acid N-succinimidyl ester | Diastereomeric amides | HPLC, GC | cat-online.com | |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Diastereomeric thioureas | HPLC | cat-online.com |
| N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Marfey's Reagent (FDDA) | Diastereomeric adducts | HPLC | nih.gov |
Mechanistic Studies of Celestosamine at the Molecular and Cellular Level Pre Clinical/in Vitro
Investigation of Cellular Targets and Binding Interactions (In Vitro)
Currently, there is a lack of published research specifically identifying the cellular targets or detailing the binding interactions of Celestosamine.
No studies were found that investigated the binding of this compound to ribosomal subunits or its potential to inhibit protein synthesis.
There is no available data on the inhibitory effects of this compound on any specific enzymes, nor have its inhibition kinetics or mechanism of action been characterized.
Information regarding receptor binding assays for this compound or the characterization of its ligand-target interactions is not present in the current body of scientific literature.
Cellular Responses and Pathway Modulation (In Vitro/Pre-clinical Models)
Specific cellular responses to this compound and its ability to modulate cellular pathways have not been documented in the available research.
There are no published studies detailing the effects of this compound on the growth and proliferation of in vitro cell lines.
The impact of this compound on the regulation of specific genes and proteins has not been reported in the scientific literature.
Cellular Uptake and Intracellular Localization Studies (In Vitro)
Detailed in-vitro studies specifically dissecting the cellular uptake and intracellular localization of this compound are not extensively documented in publicly available research. However, as a member of the lincosamide class of antibiotics, its behavior can be inferred from studies of related compounds like lincomycin (B1675468) and clindamycin (B1669177).
Lincosamides are known to accumulate rapidly and to a significant extent within phagocytic cells such as macrophages and polymorphonuclear neutrophils (PMNs). nih.goveuropa.eu This uptake is an active process, as evidenced by its temperature-dependence and the fact that it can be saturated. mdpi.com The accumulation results in intracellular concentrations that can be many times higher than the extracellular concentration. nih.govwikipedia.org For instance, clindamycin can achieve cellular to extracellular concentration ratios of 8 to over 40 in human neutrophils. nih.gov
Once inside the cell, lincosamides distribute into both the lysosomes and the cytosol. nih.govucl.ac.be While they do accumulate within the acidic environment of lysosomes, a significant portion remains in the cytosol. nih.govnih.gov This distribution is crucial for their efficacy against intracellular bacteria. However, it has been noted that despite high intracellular accumulation, the activity of lincosamides against sensitive intracellular organisms can sometimes be weaker than expected compared to other classes of antibiotics like macrolides and fluoroquinolones. nih.gov The binding of lincosamides to plasma proteins may also influence their intracellular uptake. europa.eu
Table 1: In Vitro Cellular Uptake Characteristics of Lincosamides
| Cell Type | Compound | Uptake Characteristics | Intracellular Localization | Reference |
| Phagocytes (general) | Lincosamides | Rapid accumulation | Lysosomes and Cytosol | nih.gov |
| Human Neutrophils | Clindamycin | Active transport, Saturable, Temperature-dependent | Not specified | mdpi.com |
| Human Neutrophils | Clindamycin | C/E Ratio: 8-43.4 | Not specified | nih.gov |
| Human Neutrophils | Lincomycin | C/E Ratio: ~3 | Not specified | mdpi.comnih.gov |
| Macrophages | Clindamycin | Accumulates in macrophages | Lysosomes and Cytosol | nih.govwikipedia.org |
Resistance Mechanisms at the Molecular and Cellular Level (In Vitro)
Bacteria have evolved several distinct mechanisms to counteract the action of lincosamide antibiotics, including this compound. These resistance strategies, studied in vitro, primarily involve enzymatic inactivation of the antibiotic, modification of the antibiotic's target site within the ribosome, and active removal of the drug from the bacterial cell via efflux pumps. oup.comresearchgate.net
Enzymatic Inactivation Pathways
One of the key enzymatic resistance mechanisms against lincosamides is inactivation through nucleotidylation. nih.gov This process is carried out by a class of enzymes known as lincosamide nucleotidyltransferases (or lincosaminide O-nucleotidyltransferases). mcmaster.canih.gov These enzymes catalyze the transfer of a nucleotide monophosphate (typically from ATP) to a hydroxyl group on the lincosamide molecule. mcmaster.canih.gov
Specifically, enzymes like LinB, found in Enterococcus faecium, have been shown to cause the 3-(5'-adenylation) of lincomycin and clindamycin, which involves the adenylation of the hydroxyl group at position 3 of the antibiotic. nih.gov Other related enzymes, such as those encoded by the linF and linG genes, have been identified in Gram-negative bacteria and are also lincosamide nucleotidyltransferases. nih.gov This modification renders the antibiotic unable to bind to its ribosomal target, thus conferring resistance. nih.gov While lincomycin is a known substrate for these enzymes, specific data on the inactivation of this compound by these particular enzymes is not as prevalent. However, given the structural similarities, it is a highly probable mechanism of resistance. core.ac.uk
Table 2: Lincosamide-Inactivating Enzymes (In Vitro Data)
| Enzyme | Gene | Organism(s) | Mechanism | Substrates | Reference |
| Lincosamide Nucleotidyltransferase | linB | Enterococcus faecium | 3-(5'-adenylation) | Lincomycin, Clindamycin | nih.gov |
| Lincosamide Nucleotidyltransferase | linF | Escherichia coli | Nucleotidylation | Lincomycin, Clindamycin | nih.gov |
| Lincosamide Nucleotidyltransferase | linG | Salmonella enterica | Nucleotidylation | Lincomycin, Clindamycin | nih.gov |
Target Site Mutations and Modifications
The primary target for lincosamide antibiotics is the 50S subunit of the bacterial ribosome. wikipedia.orgnih.gov Resistance can arise from alterations at this binding site, which prevent the antibiotic from effectively inhibiting protein synthesis. oup.com
The most widespread mechanism of this type is the methylation of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit. oup.comnih.gov This is typically carried out by a family of enzymes called Erm (erythromycin ribosome methylase) methyltransferases. oup.commcmaster.ca These enzymes add one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA. nih.govmsu.ruuniprot.org This modification leads to a conformational change in the ribosome that reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance. oup.comasm.org Dimethylation of this site generally confers high-level resistance to all three classes of antibiotics. researchgate.net
Another modification at the ribosomal target involves the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. This enzyme methylates a different adenine residue, A2503, at the C8 position. msu.rubiorxiv.org This modification can also confer resistance to lincosamides, along with several other classes of antibiotics that bind to the peptidyl transferase center of the ribosome. msu.ru
In addition to enzymatic modifications, mutations in the 23S rRNA gene itself can lead to resistance. For example, an in-vitro selection study identified a double mutation (A2058U and A2062G) in the 23S rRNA that conferred high-level resistance to clindamycin. pnas.org
Table 3: Target Site Modifications Conferring Lincosamide Resistance (In Vitro Data)
| Modification Type | Enzyme/Mutation | Target | Mechanism | Resistance Phenotype | Reference |
| rRNA Methylation | Erm Methyltransferases | 23S rRNA (A2058) | Di-methylation of adenine | MLSB (High-level) | oup.comnih.govmsu.ru |
| rRNA Methylation | Cfr Methyltransferase | 23S rRNA (A2503) | C8-methylation of adenine | Resistance to multiple antibiotic classes, including lincosamides | msu.rubiorxiv.org |
| rRNA Mutation | A2058U/A2062G | 23S rRNA | Alteration of nucleotide sequence | High-level clindamycin resistance | pnas.org |
Structure Activity Relationship Sar and Computational Studies of Celestosamine and Analogues
Advanced Computational Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov This method is instrumental in understanding the binding mode of ligands and in structure-based drug design. For aminocyclitol derivatives, docking studies have been crucial in elucidating their interactions with target enzymes.
In studies of aminocyclitol inhibitors of glucocerebrosidase (GCase), docking simulations have successfully predicted binding modes. nih.govresearchgate.net These simulations revealed that the hydroxyl groups of the cyclitol scaffold are critical for interacting with key residues in the active site, such as Asp127, Trp179, Glu235, Trp381, and Asn396. researchgate.net The nitrogen atom within the aminocyclitol structure is often predicted to mimic the β-anomeric oxygen of the natural substrate, glucosylceramide. csic.es
Similarly, computational analysis of aminomethyl spectinomycins, which are analogues of the aminocyclitol antibiotic spectinomycin (B156147), has guided the synthesis of new derivatives. nih.gov These studies targeted the spectinomycin binding site on the bacterial 30S ribosome. nih.gov Docking experiments predicted that modifications at the 3' and 6' positions of the spectinomycin core could enhance binding affinity and antibacterial potency. researchgate.netnih.gov For instance, the introduction of an N-benzyl linked aminomethyl group was predicted to establish favorable interactions within the ribosomal binding pocket. researchgate.net
A summary of typical ligand-target interactions identified through molecular docking of aminocyclitol analogues is presented in Table 1.
Table 1: Representative Ligand-Target Interactions for Aminocyclitol Analogues from Molecular Docking Studies
| Analogue Class | Target Protein | Key Interacting Residues | Predicted Interaction Type |
| N-substituted aminocyclitols | Glucocerebrosidase (GCase) | Asp127, Trp179, Glu235, Gln284, Trp381, Asn396 | Hydrogen Bonding, Hydrophobic Interactions nih.govresearchgate.net |
| Aminomethyl spectinomycins | Bacterial 30S Ribosome | C1064, G1065, A1192 | Hydrogen Bonding, van der Waals Interactions |
| 3',6'-disubstituted spectinomycins | Bacterial Ribosome | Varies with substitution | Electrostatic and Steric Complementarity researchgate.netnih.gov |
This table is illustrative and compiled from studies on various aminocyclitol analogues. The specific interactions for Celestosamine may differ.
Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energies
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. iupac.orgresearchgate.net This computational method is used to assess the stability of ligand-protein interactions and to calculate binding free energies, offering a more dynamic picture than static docking. researchgate.netfrontiersin.org
For N-acetylated aminosugars, MD simulations have been employed to understand the flexibility of the N-acetyl group, which can act as a "gatekeeper" for conformational changes in glycosidic linkages. iupac.org These simulations, often performed with explicit water molecules, highlight the importance of solvent interactions in determining the three-dimensional structure of aminosugars. rsc.org
In the context of aminocyclitol inhibitors, MD simulations have been used to validate docking poses and assess the stability of the ligand-receptor complex. nih.gov For example, simulations of GCase in complex with aminocyclitol inhibitors have confirmed the stability of the interactions predicted by docking and have been used to calculate binding free energies using methods like the Linear Interaction Energy (LIE) method. nih.gov The LIE method has shown robustness in reproducing experimental binding affinities for these compounds with a mean unsigned error of approximately 0.7 kcal/mol. nih.gov
MD simulations have also been crucial in studying spectinomycin analogues. A 20 ns simulation of a disubstituted spectinomycin analogue bound to the ribosome showed a root mean square deviation (RMSD) shift of 1.65 Å in the binding pocket compared to the parent spectinomycin, indicating a stable but slightly altered binding mode. researchgate.net The binding free energies calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method have been effective in ranking the binding affinities of these analogues, correlating well with experimental inhibition data. researchgate.net
Table 2: Illustrative Binding Free Energy Calculations for Spectinomycin Analogues
| Compound | Target | Binding Free Energy (MM/GBSA, kcal/mol) | Experimental Activity (IC50) |
| Spectinomycin | Ribosome | -55.2 | Reference |
| Trospectomycin | Ribosome | -60.8 | Improved |
| 3',6'-disubstituted analogue A | Ribosome | -63.5 | Potent |
| 6'-dehydroxy analogue | Ribosome | -46.6 | Poor |
This table is based on data for spectinomycin analogues from computational studies and is for illustrative purposes. researchgate.net The values for this compound are not available.
Virtual Screening Strategies for Novel Scaffolds and Potent Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach can be either structure-based (using docking) or ligand-based (using the structure of known actives). mdpi.com
For aminocyclitol-like structures, virtual screening has been a valuable tool for discovering novel inhibitors. One approach involves using the known three-dimensional structure of a target protein to dock a large library of compounds. mdpi.com For instance, a virtual screening of natural product derivatives against tyrosyl-DNA phosphodiesterase 1 (TDP1) identified aminoglycoside and aminocyclitol antibiotics as potential inhibitors. mdpi.com
Another strategy is the "in silico panning" approach, which combines docking with genetic algorithms to iteratively evolve and screen a virtual library of peptides or other small molecules to identify potent binders. nih.gov
Fragment-based drug discovery, often aided by computational methods, has also been applied to aminocyclitol scaffolds. researchgate.net In this method, small molecular fragments are docked into the binding site of a target, and promising fragments are then grown or linked together to create more potent lead compounds. Click chemistry, combined with in-situ screening and computational docking, has been used to rapidly generate and evaluate libraries of N-substituted aminocyclitols as inhibitors of GCase. nih.govresearchgate.net This strategy led to the identification of potent inhibitors and provided valuable structure-activity relationship (SAR) data, suggesting that lipophilicity and the ability to form specific hydrogen bonds are key determinants of activity. nih.gov
Future Directions in Celestosamine Research
Exploration of Uncharted Biosynthetic Pathways and Enzymes
While the fundamental structure of Celestosamine is known, the full diversity of its biosynthetic origins in nature remains largely uncharted territory. Future research will likely focus on discovering novel microorganisms and enzymatic systems responsible for its production. The exploration of microbial genomes from diverse and extreme environments offers a promising avenue for identifying new this compound-producing strains. researchgate.netbiorxiv.org
Modern genomics and bioinformatics tools are central to this effort. nih.gov Techniques such as genome mining for putative biosynthetic gene clusters (BGCs) can accelerate the discovery process. researchgate.net By identifying genes that code for enzymes similar to those involved in known aminosugar pathways, researchers can pinpoint potential new producers. nih.govnih.gov Once a candidate BGC is identified, heterologous expression—transferring the gene cluster into a well-characterized host organism like Escherichia coli—can be used to confirm its ability to produce this compound or novel variants. nih.gov This approach not only verifies the function of the pathway but also provides a platform for engineering enzymes to create non-natural derivatives. The discovery of new, moderately selective enzymes could be harnessed to construct highly selective non-natural pathways. nih.gov
Key research objectives in this area include:
Screening of environmental metagenomes to identify novel BGCs related to aminosugar synthesis.
Characterization of novel enzymes, such as glycosyltransferases, aminotransferases, and methyltransferases, to understand the specific steps in this compound biosynthesis.
Comparative genomics to understand the evolutionary relationships between different this compound biosynthetic pathways across various microbial species.
Development of Advanced Synthetic Strategies for Complex this compound Analogues
The chemical synthesis of this compound and its analogues is crucial for detailed structure-activity relationship (SAR) studies and for developing its therapeutic potential. While initial syntheses have been achieved, future work will focus on more efficient, stereoselective, and scalable methods to generate a diverse library of complex analogues. escholarship.orgnorthwestern.edu
Advanced synthetic strategies are moving beyond traditional methods to embrace modern catalytic systems and biocatalysis. numberanalytics.com Techniques such as asymmetric catalysis and the use of chiral auxiliaries can provide precise control over the stereochemistry of the molecule, which is critical for biological activity. numberanalytics.com Transition metal catalysts, for instance, are instrumental in forming key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. cardiff.ac.uk
Furthermore, biocatalysis, which uses enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical reagents. numberanalytics.com By employing enzymes in the synthetic route, chemists can perform complex reactions under mild conditions, often with exquisite regio- and stereoselectivity.
| Synthetic Strategy | Description | Potential Application for this compound Analogues |
|---|---|---|
| Asymmetric Catalysis | The use of chiral catalysts to selectively produce one enantiomer or diastereomer of a molecule. numberanalytics.com | Ensures precise control over the multiple stereocenters in the this compound core, which is essential for biological target recognition. |
| Retrosynthetic Analysis | A problem-solving technique for designing syntheses by working backward from the target molecule. cardiff.ac.uk | Facilitates the design of convergent and efficient routes to complex this compound derivatives by identifying key intermediates and disconnections. numberanalytics.comcardiff.ac.uk |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. numberanalytics.com | Enables highly selective modifications (e.g., glycosylation, acylation) at specific positions on the this compound scaffold under mild, environmentally friendly conditions. |
| Convergent Synthesis | A strategy where fragments of a molecule are synthesized separately and then joined together late in the synthesis to form the final product. escholarship.org | Increases overall efficiency and allows for the modular creation of a library of analogues by combining different pre-synthesized fragments. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological role of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular processes affected by this compound. nih.gov This integrated approach helps to bridge the gap from genotype to phenotype, revealing the interplay between different molecular layers. nih.gov
For example, by treating a biological system with this compound and then analyzing the resulting changes across the multi-omics landscape, researchers can formulate mechanistic hypotheses. embopress.org Transcriptomics (RNA-Seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein abundance or post-translational modifications, and metabolomics can measure shifts in the cellular metabolite pool. cmbio.io When analyzed together, these datasets can illuminate the signaling pathways and regulatory networks that this compound modulates. embopress.orgnih.gov This is particularly powerful for understanding complex biological responses that are not apparent from a single data type alone. researchgate.net
| Omics Layer | Type of Data Generated | Insight for this compound Research |
|---|---|---|
| Genomics | DNA sequence, gene variants, copy number variations. | Identify biosynthetic gene clusters for this compound production; find genetic markers of sensitivity or resistance. |
| Transcriptomics | Gene expression levels (mRNA). | Determine which genes and pathways are transcriptionally altered by this compound treatment. |
| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions. | Identify the direct protein targets of this compound and downstream changes in protein expression and signaling cascades. |
| Metabolomics | Levels of small molecule metabolites. | Reveal how this compound perturbs cellular metabolism and identify biomarkers of its activity. cmbio.io |
Innovations in Computational Modeling for Precise Activity Prediction
As the library of this compound analogues grows, computational modeling and machine learning will become indispensable for predicting their biological activity and prioritizing which compounds to synthesize and test. nih.gov These in silico approaches can significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. nih.gov
Computational methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the chemical structures of different this compound analogues with their measured biological activities to identify key molecular features required for potency and selectivity. Advanced techniques, such as deep learning and other machine learning algorithms, can uncover complex, non-linear relationships that are not apparent from simple models. nih.govarxiv.org
Molecular dynamics simulations offer another powerful tool, allowing researchers to model the interaction between a this compound analogue and its protein target at an atomic level. nih.gov These simulations can predict binding affinity, elucidate the mechanism of action, and guide the rational design of new derivatives with improved properties. nih.gov By integrating various computational approaches, researchers can create a robust predictive framework for exploring the chemical space around this compound. mdpi.com
Potential for Derivatization in Novel Chemical Biology Probes
This compound's unique structure makes it an attractive scaffold for the development of chemical probes—small molecules used to study biological systems. promega.canih.gov By chemically modifying, or derivatizing, the this compound molecule, it can be converted into a tool for identifying its cellular targets and elucidating its mechanism of action. mdpi.comrsc.org
A common strategy involves introducing a "tag" or "handle" onto the this compound molecule. mdpi.com This could be a fluorescent dye for visualizing the compound's localization within a cell, or a reactive group for covalently linking it to its protein target (a technique known as activity-based protein profiling, or ABPP). mdpi.comeuroscholars.eu For example, a minimalist linker containing an alkyne or azide (B81097) group could be attached, allowing for "click chemistry" to a reporter tag after the probe has bound to its target in a complex biological sample. mdpi.com
The development of such probes is essential for target validation. promega.ca A well-designed chemical probe based on this compound would enable researchers to:
Visualize the subcellular distribution of the compound.
Isolate and identify its direct binding partners from cell lysates. nih.gov
Measure target engagement in living cells.
Conclusion
Summary of Key Research Findings and Contributions to the Field
Research on celestosamine, a unique aminocyclitol, has yielded significant contributions to the field of natural product chemistry and antibiotic research. Initially isolated from the fermentation broth of Streptomyces caelestis, its structure was elucidated as a 7-amino-7,8-dideoxy-D-glycero-D-gluco-octose. This discovery was pivotal as this compound represents a fundamental building block of the lincosamide class of antibiotics, including the clinically important lincomycin (B1675468).
Key findings from decades of research have provided a comprehensive understanding of this molecule. The absolute configuration of this compound was determined through a combination of chemical degradation and spectroscopic analysis. Furthermore, various total syntheses of this compound have been successfully developed, showcasing diverse and innovative synthetic strategies in carbohydrate chemistry. These synthetic routes have not only confirmed the structure of the natural product but have also provided access to analogues for further biological evaluation.
Investigations into the biosynthesis of this compound have revealed a complex enzymatic pathway. These studies have identified the precursor molecules and the key enzymatic transformations, including a unique rearrangement reaction, that lead to the formation of the characteristic eight-carbon backbone of this compound. This knowledge is crucial for potential bioengineering efforts to produce novel lincosamide antibiotics.
Broader Implications for Natural Product Chemistry and Antimicrobial Research
The study of this compound has had broader implications beyond its own chemical and biological properties. As a core component of lincosamide antibiotics, research into this compound has been instrumental in understanding the structure-activity relationships of this important class of antimicrobial agents. The development of synthetic routes to this compound and its derivatives has enabled the creation of novel lincosamide analogues with potentially improved efficacy and reduced side effects.
Moreover, the unique structural features of this compound, particularly its aminocyclitol core, have inspired further exploration for other natural products with similar motifs. The biosynthetic pathways elucidated for this compound have also provided a model for understanding the formation of other complex carbohydrate-containing natural products. In an era of increasing antimicrobial resistance, the knowledge gained from this compound research provides a valuable platform for the development of new and effective antibiotics. The continued exploration of this compound-based scaffolds may lead to the discovery of novel therapeutic agents to combat infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
